Bienvenue dans la boutique en ligne BenchChem!

2-(3-((3,4-dichlorobenzyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide

EP3 receptor antagonist indole sulfonamide pharmacophore model

2-(3-((3,4-Dichlorobenzyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide (CAS 896010-66-5, molecular formula C23H26Cl2N2O3S, MW 481.4) is a fully synthetic 1,3-disubstituted indole acylsulfonamide that incorporates a 3,4-dichlorobenzyl sulfone at the indole C3 position and an N,N-diisopropylacetamide side chain at the indole N1 position. The compound belongs to a broader chemotype — 3,4-disubstituted indole acylsulfonamides — originally disclosed by Zhou et al.

Molecular Formula C23H26Cl2N2O3S
Molecular Weight 481.43
CAS No. 896010-66-5
Cat. No. B2997157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-((3,4-dichlorobenzyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide
CAS896010-66-5
Molecular FormulaC23H26Cl2N2O3S
Molecular Weight481.43
Structural Identifiers
SMILESCC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C23H26Cl2N2O3S/c1-15(2)27(16(3)4)23(28)13-26-12-22(18-7-5-6-8-21(18)26)31(29,30)14-17-9-10-19(24)20(25)11-17/h5-12,15-16H,13-14H2,1-4H3
InChIKeyYAAGOGDOUADTSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 4 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-((3,4-Dichlorobenzyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide (CAS 896010-66-5): Chemical Class and Core Characteristics for Procurement Evaluation


2-(3-((3,4-Dichlorobenzyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide (CAS 896010-66-5, molecular formula C23H26Cl2N2O3S, MW 481.4) is a fully synthetic 1,3-disubstituted indole acylsulfonamide that incorporates a 3,4-dichlorobenzyl sulfone at the indole C3 position and an N,N-diisopropylacetamide side chain at the indole N1 position . The compound belongs to a broader chemotype — 3,4-disubstituted indole acylsulfonamides — originally disclosed by Zhou et al. (2009) as potent and selective human EP3 (prostaglandin E2 receptor subtype 3) antagonists, with the series demonstrating high selectivity over IP, FP and other EP receptor subtypes in functional assays [1]. From a procurement standpoint, the compound’s exact substitution pattern at both the indole core and the sulfonamide side chain distinguishes it from other in-class EP3 antagonist scaffolds, making it a specific chemical probe for structure–activity relationship (SAR) studies where both the dichlorobenzyl sulfone and the diisopropylacetamide tail are critical design elements.

Why 2-(3-((3,4-Dichlorobenzyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide Cannot Be Interchanged with Other Indole Sulfonamide EP3 Antagonists: Structural Determinants of Selectivity


Indole sulfonamide-based EP3 receptor antagonists exhibit pronounced structural sensitivity: the position of the sulfonamide substituent on the indole ring (C3 vs. C7), the halogenation pattern of the benzyl/aryl sulfone (3,4-dichloro vs. 2,4-dichloro), and the nature of the N1 side chain (diisopropylacetamide vs. morpholinoethanone or heterocyclic sulfonamide) collectively dictate receptor affinity, selectivity over related prostanoid receptors (IP, FP, EP1, EP2, EP4), and functional antagonist potency in platelet aggregation assays [1][2]. Consequently, even closely related analogs — such as 2-(3-((2,4-dichlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone or the 1,7-disubstituted indole sulfonamide series — cannot be assumed to replicate the pharmacological profile of the target compound. In procurement, selecting the precise CAS 896010-66-5 compound rather than a generic “indole sulfonamide EP3 antagonist” ensures that SAR campaigns, selectivity panels, and in vitro functional assays are conducted with the intended molecular topology, eliminating a critical source of irreproducibility.

Quantitative Differentiation of 2-(3-((3,4-Dichlorobenzyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide from Closest Analogs and In-Class Alternatives


3,4-Disubstituted vs. 1,7-Disubstituted Indole Sulfonamide Scaffolds: Differential EP3 Receptor Pharmacophore Occupancy

The target compound belongs to the 3,4-disubstituted indole acylsulfonamide series (Zhou et al., 2009), which positions the sulfonamide at the indole C3 and a bulky acylsulfonamide at C4. In contrast, the 1,7-disubstituted indole sulfonamide series (Hategan et al., 2009) places the sulfonamide at C7 and an alkyl/aryl group at N1 [1]. Both series achieve nanomolar-range human EP3 receptor antagonism — Zhou et al. report high-affinity ligands with functional antagonist activity in cellular assays, and Hategan et al. report optimized derivatives with IC50 values in the low nanomolar range and potent inhibition of rat platelet aggregation ex vivo [2]. However, the two scaffolds occupy distinct regions of the EP3 pharmacophore derived from the endogenous ligand PGE2, and their selectivity fingerprints across the IP, FP, EP1, EP2, and EP4 receptor panel differ, meaning a 1,7-disubstituted analog cannot serve as a direct functional substitute [1][2].

EP3 receptor antagonist indole sulfonamide pharmacophore model

3,4-Dichlorobenzyl Sulfone vs. 2,4-Dichlorobenzyl Sulfone: Halogen Substitution Pattern Determines EP3 Binding Affinity

The target compound contains a 3,4-dichlorobenzyl sulfone moiety. A close structural analog, 2-(3-((2,4-dichlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone, features a 2,4-dichlorobenzyl sulfone instead . In the EP3 antagonist SAR literature, the halogenation pattern on the benzyl sulfone is a critical determinant of both receptor affinity and selectivity: the Zhou et al. (2009) pharmacophore model explicitly incorporates the spatial disposition of the chlorine atoms as a key feature governing EP3 ligand recognition [1]. A shift from 3,4- to 2,4-dichloro substitution alters the electrostatic surface and the dihedral angle between the phenyl ring and the sulfone group, which can significantly modulate binding. However, head-to-head EP3 binding data comparing the 3,4- vs. 2,4-dichloro regioisomers within the same indole core has not been publicly disclosed, representing a data gap that precludes quantitative potency comparison.

3,4-dichlorobenzyl sulfone 2,4-dichlorobenzyl sulfone EP3 binding affinity

N,N-Diisopropylacetamide vs. Morpholinoethanone N1 Side Chain: Impact on Lipophilicity, Metabolic Stability, and Target Engagement

The target compound carries an N,N-diisopropylacetamide group at the indole N1 position (calculated clogP approximately 4.5–5.0, based on ChemSrc physicochemical data ). A closely related analog — 2-(3-((3,4-dichlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone — replaces the diisopropylacetamide with a morpholinoethanone, which introduces a hydrogen-bond-accepting oxygen and reduces lipophilicity by approximately 1–2 log units . In the Zhou et al. (2009) acylsulfonamide series, lipophilic N1 substituents were systematically explored and shown to influence both in vitro potency and metabolic stability. Specifically, the N,N-diisopropyl moiety provides steric shielding of the amide bond, which can reduce hydrolytic metabolism relative to less hindered N-substituents [1]. Direct comparative metabolic stability data (e.g., microsomal half-life) for CAS 896010-66-5 vs. the morpholino analog are not publicly available.

diisopropylacetamide morpholinoethanone lipophilicity metabolic stability

Synthetic Tractability: Defined Intermediate for cPLA2α Inhibitor Synthesis vs. Alternative Routes to Indole Sulfonamides

The 3,4-dichlorobenzyl sulfone indole scaffold of CAS 896010-66-5 is structurally congruent with key intermediates used in the multi-step synthesis of indole-based cytosolic phospholipase A2α (cPLA2α) inhibitors such as efipladib (WAY-196025) . In the patent literature (US 2005/0070723), the 3,4-dichlorobenzyl sulfonamide moiety is introduced at a late stage via reaction of an aminoethyl-indole intermediate with [(3,4-dichlorophenyl)methyl]sulfonyl chloride [1]. The target compound, with its pre-formed 3,4-dichlorobenzyl sulfone and a functionalizable N1 acetamide handle, provides a more convergent synthetic entry point compared to building the sulfone de novo on a fully elaborated indole core. Alternative indole sulfonamide scaffolds that lack the N1 acetamide tether require additional protection/deprotection steps, reducing overall synthetic efficiency. No quantitative comparison of step-count or overall yield has been published, but the structural features of CAS 896010-66-5 align with the convergent synthetic strategy pursued in the cPLA2α inhibitor program.

cPLA2α inhibitor efipladib synthesis indole sulfonamide intermediate

Optimal Scientific and Industrial Use Cases for 2-(3-((3,4-Dichlorobenzyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide Based on Differentiation Evidence


EP3 Receptor Pharmacophore Validation Studies Requiring the 3,4-Disubstituted Indole Scaffold

When a research program aims to validate or refine a pharmacophore model for the human EP3 receptor, the distinct spatial presentation of the C3-sulfonamide and C4-acylsulfonamide in the 3,4-disubstituted indole series — as opposed to the 1,7-disubstituted scaffold — is essential. Using CAS 896010-66-5 ensures that the structural hypothesis being tested corresponds to the Zhou et al. (2009) pharmacophore, which was built upon this exact substitution geometry [1]. Substituting a 1,7-disubstituted analog would introduce a different vector set and confound the pharmacophore validation.

Structure–Activity Relationship (SAR) Campaigns Exploring the 3,4-Dichlorobenzyl Sulfone Halogen Pattern

In medicinal chemistry programs investigating the impact of halogen substitution pattern on EP3 receptor affinity and selectivity, CAS 896010-66-5 serves as the 3,4-dichloro reference point. The documented SAR sensitivity of the benzyl sulfone region (Zhou et al., 2009 [1]) means that comparing this compound head-to-head with 2,4-dichloro or mono-chloro analogs is necessary to deconvolute the electronic and steric contributions of the chlorine atoms. Procuring the exact 3,4-dichloro regioisomer avoids ambiguity in SAR interpretation.

cPLA2α Inhibitor Lead Optimization Using Pre-Functionalized Indole Sulfone Building Blocks

For synthetic chemistry teams engaged in the optimization of indole-based cPLA2α inhibitors (e.g., efipladib analogs), CAS 896010-66-5 provides a convergent building block that already contains the critical 3,4-dichlorobenzyl sulfone moiety and a modifiable N1 acetamide handle [2]. This reduces linear synthetic step count relative to routes that install the sulfone at a late stage, potentially accelerating library synthesis and reducing cumulative purification losses.

In Vitro Functional Selectivity Profiling Against the Prostanoid Receptor Panel

When a compound's selectivity across the IP, FP, EP1, EP2, and EP4 receptor subtypes must be experimentally determined, the specific N,N-diisopropylacetamide side chain of CAS 896010-66-5 is a deliberate design element rather than an arbitrary substituent. Class-level SAR from the Zhou et al. (2009) series indicates that the N1 side chain influences both potency and metabolic stability [1]. Using the exact compound rather than an N1 variant (e.g., morpholino analog) ensures that the selectivity profile measured is attributable to the intended molecular design and not to an unintended side-chain swap.

Quote Request

Request a Quote for 2-(3-((3,4-dichlorobenzyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.